molecular formula C20H22N4O3S B2786077 N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide CAS No. 256458-63-6

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide

Cat. No.: B2786077
CAS No.: 256458-63-6
M. Wt: 398.48
InChI Key: YEDNYYLQXNSAEV-UHFFFAOYSA-N
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Description

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfonylphenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Sulfonylation: The sulfonyl group is introduced by reacting the phenyl group with sulfonyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines from nitro reductions.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, while the sulfonyl group can increase its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
  • N-[4-(1H-indol-4-yl)piperazin-1-yl]thienylmethanone

Uniqueness

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide is unique due to the presence of the sulfonylphenyl group, which can significantly alter its chemical properties and biological activities compared to other indole-piperazine derivatives.

Properties

IUPAC Name

N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15(25)22-16-5-7-17(8-6-16)28(26,27)24-13-11-23(12-14-24)20-4-2-3-19-18(20)9-10-21-19/h2-10,21H,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDNYYLQXNSAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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